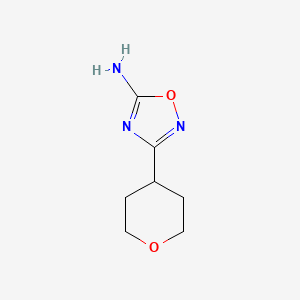

3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

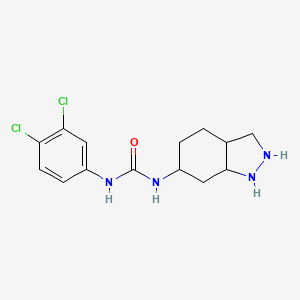

The compound “3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine” likely contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxan-4-yl group indicates the presence of a tetrahydro-2H-pyran-4-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through cyclization of a suitable precursor. The oxan-4-yl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would likely show the oxadiazole ring and the oxan-4-yl group attached at the 3-position of the oxadiazole ring .Chemical Reactions Analysis

As a nitrogen-containing heterocycle, the oxadiazole ring might participate in various chemical reactions, such as electrophilic substitution or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the presence of any functional groups .Scientific Research Applications

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including the 1,2,4-oxadiazole ring system, are explored for their bioisosteric properties and potential as drug candidates. They are often considered as replacements for ester and amide functionalities in drug molecules due to their similar electronic properties but with enhanced metabolic stability and lower lipophilicity. This can significantly impact a drug's pharmacokinetic and pharmacodynamic profiles, making oxadiazoles an attractive scaffold for medicinal chemistry endeavors (Boström et al., 2012).

Synthetic Approaches

The synthetic accessibility of oxadiazoles is a key factor in their utility in research applications. A notable method involves copper-catalyzed cascade annulations, offering a straightforward protocol for preparing 1,2,4-oxadiazoles from simple starting materials. This method exemplifies the step- and atom-economy principles, providing a versatile approach for constructing oxadiazole derivatives with good functional group tolerance and operational simplicity (Guo et al., 2015).

Material Science Applications

Oxadiazole derivatives have also found applications in materials science, particularly in the development of novel photo- and electro-active materials. For instance, oxadiazole compounds with amine moieties have been synthesized and shown to exhibit strong blue fluorescence and potential as multifunctional materials for photo- and electro-active devices. The introduction of amine groups can influence the phase structure, fluorescence properties, and the potential for polarized photoluminescence, making these derivatives suitable for advanced material applications (Mochizuki et al., 2005).

Energetic Materials

The structural motif of 1,2,4-oxadiazoles extends into the realm of energetic materials, where their high nitrogen content and favorable thermodynamic properties are exploited. Multicyclic oxadiazoles have been investigated for their potential as high-energy density materials, showcasing good thermal stability and high density, attributes desirable for explosive and propellant applications (Pagoria et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(oxan-4-yl)-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGMUFNVTHALGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine | |

CAS RN |

1495158-54-7 |

Source

|

| Record name | 3-(oxan-4-yl)-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2915511.png)

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2915515.png)

![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2915517.png)

![2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2915519.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915524.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2915530.png)